molecular formula C12H16N4O B12903351 [(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol

[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol

Cat. No.: B12903351
M. Wt: 232.28 g/mol
InChI Key: XVEJYMVNCBBYQY-BDAKNGLRSA-N
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Description

(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a cyclopentyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol typically involves multiple steps. One common approach is to start with commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound is then subjected to nucleophilic substitution reactions with various amines to introduce the amino group at the 4-position . The cyclopentyl group can be introduced through a cyclization reaction, and the final step involves the reduction of a suitable intermediate to obtain the methanol moiety .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol moiety can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups at the 4-position of the pyrrolo[2,3-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cis-3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl)methanol is unique due to its specific structural features, including the cyclopentyl group and methanol moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol

InChI

InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15)/t8-,9+/m1/s1

InChI Key

XVEJYMVNCBBYQY-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=CC3=C(N=CN=C32)N

Canonical SMILES

C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N

Origin of Product

United States

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